4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine
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Overview
Description
4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with difluoromethoxy and pyridinyl groups, making it a valuable molecule for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring. One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to 4-(difluoromethoxy)aniline using ferric oxide and activated carbon .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with various aryl halides to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield thiocarbamates, while cross-coupling reactions can produce various arylated derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- Difluoromethoxylated ketones
Uniqueness
Compared to similar compounds, 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine stands out due to its specific substitution pattern and the presence of multiple pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H11F2N3O |
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Molecular Weight |
299.27 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-15-13(11-1-5-19-6-2-11)9-21-10-14(15)12-3-7-20-8-4-12/h1-10,16H |
InChI Key |
INLZXZISZWPREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2OC(F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
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